molecular formula C13H11FN4O3S3 B2614829 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 886956-90-7

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2614829
CAS No.: 886956-90-7
M. Wt: 386.43
InChI Key: IWSFGQZHSBRAHO-UHFFFAOYSA-N
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Description

The compound “2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) focused on synthesizing various heterocycles incorporating a thiadiazole moiety, aimed at assessing their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research illustrates the chemical versatility of compounds related to thiadiazole and their potential applications in agriculture as insecticidal agents Fadda, Salam, Tawfik, Anwar, & Etman, 2017.

Analgesic and Anti-inflammatory Applications

Compounds incorporating thiadiazole structures have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For example, Aytaç et al. (2009) developed a new class of 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, demonstrating significant activity in both carrageenan-induced edema and acetic acid-induced writhing tests, with minimal gastrointestinal toxicity. These findings suggest potential therapeutic applications for such compounds in pain and inflammation management Aytaç, Tozkoparan, Kaynak, Aktay, Göktaş, & Ünüvar, 2009.

Antitumor Screening

The antitumor potential of novel 4-thiazolidinones with a benzothiazole moiety has been investigated, with some derivatives showing promising activity against various cancer cell lines. This research highlights the potential of benzothiazole derivatives in the development of new anticancer agents Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010.

Antimicrobial Activity

The synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity represent another area of application. Anuse et al. (2019) synthesized a series of these derivatives and found them to exhibit good to moderate activity against selected bacterial and fungal strains, suggesting their utility in combating antimicrobial resistance Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019.

Biochemical Analysis

Biochemical Properties

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The compound’s interaction with proteins and other biomolecules is primarily through its benzothiadiazine ring, which can form hydrogen bonds and other non-covalent interactions, stabilizing the compound-protein complex .

Cellular Effects

The effects of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it can alter cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . The compound’s benzothiadiazine ring is crucial for these interactions, as it can form stable complexes with the target enzymes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as modulating metabolic pathways and improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic balance . Additionally, it can affect the levels of specific metabolites, such as glucose and lactate, by modulating their synthesis and degradation .

Transport and Distribution

The transport and distribution of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which can affect its biological activity .

Subcellular Localization

The subcellular localization of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is critical for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity . For example, the compound’s presence in the mitochondria can affect energy production and metabolic processes .

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O3S3/c1-7-5-22-12(15-7)17-11(19)6-23-13-16-9-3-2-8(14)4-10(9)24(20,21)18-13/h2-5H,6H2,1H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSFGQZHSBRAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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